4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid
Overview
Description
Scientific Research Applications
Antioxidant Activity and Protective Effects
Some derivatives, including those with isobutyl substituents in the furan ring, have demonstrated effective antioxidant activities. For instance, certain compounds have shown the ability to scavenge superoxide anions and protect against reperfusion injury, indicating potential for therapeutic applications in conditions associated with oxidative stress (Point et al., 1998).
Structural and Synthetic Studies
Research on the lactonization of brominated derivatives of β-benzoylpropionic acid into 2(5H)-furanones or 2(3H)furanones highlights the structural diversity and potential synthetic utility of compounds within this chemical class. These findings suggest applications in synthesizing biologically active natural and unnatural compounds, indicating a broad range of potential pharmaceutical and chemical applications (Tsolomiti et al., 2007).
Solubility and Application in Polymer Science
The solubility characteristics of related furan dicarboxylic acids in various solvents have been studied, which is of great value for reaction process analysis and separation technology. These findings are particularly relevant for the development of polyesters and other polymers from renewable resources, indicating the role of such compounds in sustainable material science (Zhang et al., 2018).
Anticonvulsant Activities
Schiff bases of γ-aminobutyric acid derivatives, including those structurally related to 4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid, have shown promising anticonvulsant and γ-aminobutyric acid mimetic activities. These findings suggest potential applications in the development of new treatments for epilepsy and other neurological disorders (Kaplan et al., 1980).
Synthesis and Biological Evaluation of Furanones
Research on the synthesis and biological evaluation of quinoline-based furanones and their nitrogen analogues has demonstrated significant antibacterial and anti-inflammatory potential. These findings indicate the utility of furanone derivatives in the development of new antimicrobial and anti-inflammatory agents, highlighting the wide-ranging therapeutic applications of compounds related to this compound (Khokra et al., 2015).
Properties
IUPAC Name |
4-[[2-methyl-5-(2-methylpropyl)furan-3-carbonyl]amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)7-11-8-12(10(3)19-11)14(18)15-6-4-5-13(16)17/h8-9H,4-7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNXPBEBPZZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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